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Introduction

Silicon monoxide (SiO) is a versatile dielectric material widely employed in the fabrication of
thin-film capacitors. Its advantageous properties, including a stable dielectric constant, high
dielectric strength, and compatibility with standard microfabrication techniques, make it a
material of interest for researchers, scientists, and professionals in drug development utilizing
advanced electronic sensing platforms.[1][2] This document provides detailed application notes
and experimental protocols for the use of silicon monoxide as a dielectric material in
capacitors.

Physical and Electrical Properties of Silicon
Monoxide

Silicon monoxide films are typically amorphous with a small grain size and exhibit good
adhesion to various substrates like glass.[1] The electrical and optical properties of SiO films
are highly dependent on the deposition parameters, such as the rate of evaporation, the type of
source used, and the residual atmosphere in the vacuum chamber.[1] With careful control of
these parameters, reproducible films with desirable characteristics can be achieved.[1]

Data Presentation: Dielectric Properties

The following table summarizes the key quantitative data for silicon monoxide as a dielectric
material. These values can vary based on the fabrication process and operating conditions.
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Property Value Conditions/Notes

Dielectric Constant (Relative 4568 Dependent on deposition rate

Permittivity, €r) o and oxygen partial pressure.[3]
o Can be influenced by the

Dissipation Factor (tan d) ~0.01 at 1 kHz

stoichiometry of the film.

Breakdown Voltage

1x10M6to 5 x 106 V/icm

Varies with film thickness and

deposition method.

Leakage Current Density

< 10"-7 A/lem”2 at 0.3 MV/cm

Highly dependent on film
quality and applied electric
field.

Refractive Index

~1.9 (at visible wavelengths)

Can be an indicator of film

density and stoichiometry.[2]

Experimental Protocols

This section outlines the detailed methodologies for the fabrication and characterization of

silicon monoxide-based capacitors.

Protocol 1: Fabrication of a Thin-Film SiO Capacitor by
Thermal Evaporation

This protocol describes the fabrication of a metal-insulator-metal (MIM) capacitor using thermal

evaporation for the deposition of the silicon monoxide dielectric layer.

3.1.1 Materials and Equipment

Substrate (e.g., glass slide, silicon wafer)

Silicon Monoxide (SiO) evaporation material (99.9% purity)
Metal for electrodes (e.g., Aluminum, Gold with an adhesion layer like Chromium)

Thermal evaporator system with a high vacuum pump (capable of reaching < 5x10-6 Torr)
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Baffled box source or a shielded crucible heater for SiO evaporation[1][4]

Quartz crystal microbalance (QCM) for thickness monitoring

Substrate heater

Shadow masks for patterning electrodes and the dielectric layer

3.1.2 Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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